Hyphodermin A

Description

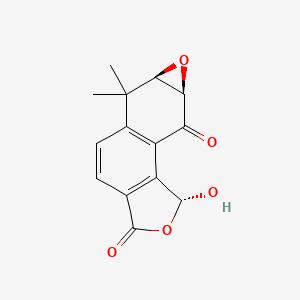

Structure

3D Structure

Properties

Molecular Formula |

C14H12O5 |

|---|---|

Molecular Weight |

260.24 g/mol |

IUPAC Name |

(3R,11R,13R)-3-hydroxy-10,10-dimethyl-4,12-dioxatetracyclo[7.5.0.02,6.011,13]tetradeca-1(9),2(6),7-triene-5,14-dione |

InChI |

InChI=1S/C14H12O5/c1-14(2)6-4-3-5-7(13(17)19-12(5)16)8(6)9(15)10-11(14)18-10/h3-4,10-11,13,17H,1-2H3/t10-,11-,13+/m0/s1 |

InChI Key |

OFVPGSDLCUMRMV-GMXVVIOVSA-N |

Isomeric SMILES |

CC1([C@@H]2[C@@H](O2)C(=O)C3=C1C=CC4=C3[C@@H](OC4=O)O)C |

Canonical SMILES |

CC1(C2C(O2)C(=O)C3=C1C=CC4=C3C(OC4=O)O)C |

Synonyms |

hyphodermin A |

Origin of Product |

United States |

Structural Elucidation Methodologies of Hyphodermin a

Spectroscopic Characterization Techniques

The cornerstone of determining Hyphodermin A's structure lies in the detailed analysis of its interaction with various forms of electromagnetic radiation. Spectroscopic methods provide a wealth of information about the molecular framework, functional groups, and the electronic environment of individual atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool in the structural confirmation of this compound. Both ¹H and ¹³C NMR data have been instrumental in piecing together the carbon skeleton and the relative orientation of its constituent atoms. acs.org

In the total synthesis of (±)-Hyphodermin A, NMR was used to compare the spectral data of the synthetic compound with that of the natural product, confirming the successful synthesis and, by extension, the proposed structure. acs.org These studies provided detailed information on the chemical shifts and coupling constants, which are crucial for assigning the stereochemistry of the molecule. acs.orgacs.org

Table 1: Selected ¹H and ¹³C NMR Data for Synthetic this compound

| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, multiplicity, J in Hz) |

|---|---|---|

| Data not publicly available in the search results | ||

Mass Spectrometry (MS) Data in Structural Analysis

Mass spectrometry (MS) provides critical information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would have been used to determine its precise molecular formula, C₁₄H₁₂O₅. acs.orgnih.gov This technique works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio. khanacademy.org The fragmentation pattern observed in the mass spectrum can also offer clues about the structural components of the molecule. acs.orgyoutube.com

Infrared (FTIR) Spectroscopy in Structural Determination

Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. wikipedia.org In the case of this compound, the FTIR spectrum would show characteristic absorption bands corresponding to the various functional groups within its structure, such as hydroxyl (-OH) and carbonyl (C=O) groups from the lactone and ketone moieties. acs.orgacs.org This information complements the data obtained from NMR and MS, helping to build a complete picture of the molecule's structure. scribd.com

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch (hydroxyl) | ~3400 |

| C=O stretch (lactone) | ~1760 |

| C=O stretch (ketone) | ~1680 |

| C=C stretch (aromatic) | ~1600, ~1450 |

Computational and Theoretical Studies in Structural Assignment

Alongside experimental techniques, computational and theoretical studies have played a significant role in the structural assignment of this compound and related compounds. These methods provide insights into the molecule's electronic structure and conformational preferences.

Ab initio Studies for Structural Clarification

Ab initio (from first principles) computational studies have been employed to clarify the structures of hyphodermins. acs.orgacs.org These calculations, which are based on quantum mechanics, can be used to predict the most stable three-dimensional arrangement of atoms in a molecule. acs.org For instance, in the study of related hyphodermins, ab initio calculations were used to suggest that the originally proposed structures for hyphodermin C and D should be interchanged. acs.orgacs.org This highlights the power of computational chemistry in refining and correcting structural assignments made based on experimental data alone.

Comparison of Spectroscopic and Computational Data

A key aspect of modern structural elucidation is the synergy between experimental and computational data. acs.org The predicted NMR shielding constants from ab initio calculations can be compared with the experimentally measured chemical shifts. acs.org A strong correlation between the calculated and observed data provides a high degree of confidence in the proposed structure. This integrated approach, combining the tangible evidence from spectroscopy with the theoretical insights from computation, was essential in the definitive structural assignment of this compound. acs.orgacs.org

Solid-State Structural Confirmation

The definitive three-dimensional arrangement of atoms and bonds within a molecule is unequivocally established through solid-state analysis, primarily utilizing X-ray diffraction techniques on a single crystal. While obtaining suitable crystals of the natural product this compound itself has proven challenging, researchers have successfully elucidated the structure of closely related synthetic derivatives. This approach provides incontrovertible proof of the core molecular framework and the relative stereochemistry of the parent compound.

X-ray Crystallographic Analysis of Related Derivatives

The structural architecture of the closely related compound, (±)-Hyphodermin B, has been conclusively determined by means of single-crystal X-ray diffraction analysis. researchgate.netacs.org In a study focused on the efficient formal synthesis of (±)-Hyphodermin B, researchers were able to obtain crystals of the compound suitable for X-ray analysis. acs.org

The diffraction experiment provided a detailed electron density map, which was used to solve and refine the crystal structure. This analysis unambiguously confirmed the tricyclic carbon skeleton and the relative configuration of all stereocenters within the molecule. The resulting data serves as a critical reference point for the structural verification of this compound and other related natural products. The crystallographic data for (±)-Hyphodermin B is summarized in the table below.

Table 1: Crystallographic Data for (±)-Hyphodermin B

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₅H₁₄O₅ |

| Formula Weight | 274.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.236(3) |

| b (Å) | 7.643(2) |

| c (Å) | 13.486(3) |

| β (°) | 107.01(3) |

| Volume (ų) | 1206.3(5) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.510 |

| Absorption Coefficient (mm⁻¹) | 0.116 |

| F(000) | 576 |

| Crystal Size (mm³) | 0.30 x 0.20 x 0.10 |

| Theta range for data collection (°) | 2.11 to 28.29 |

| Reflections collected | 7748 |

| Independent reflections | 2893 [R(int) = 0.0211] |

| Final R indices [I>2sigma(I)] | R1 = 0.0463, wR2 = 0.1235 |

| R indices (all data) | R1 = 0.0559, wR2 = 0.1306 |

Total Synthesis Strategies for Hyphodermin a

Historical Context of Hyphodermin Synthesis Efforts

Hyphodermin A is a member of the hyphodermin family of natural products, which were first isolated in 1995 from cultures of the basidiomycete fungus Hyphoderma radula. acs.org These compounds, which also include Hyphodermins B, C, and D, are novel naphtho[1,2-c]furan-3,9-dione derivatives. acs.org Initial biological studies identified these metabolites as potential therapeutic leads for conditions such as asthma, chronic bronchitis, and certain heart and central nervous system (CNS) illnesses. acs.org

The limited availability of these complex molecules from their natural source, typically only in milligram quantities, spurred significant interest within the synthetic chemistry community to develop laboratory-based total syntheses. acs.org A successful synthesis would not only provide access to larger quantities for further biological evaluation but also confirm the proposed structures and allow for the creation of analogues.

The first breakthrough in this area was the total synthesis of (±)-hyphodermin B, reported by the research group of Wendy A. Loughlin. acs.orgacs.org This was followed by their landmark 2008 publication detailing the first efficient formal synthesis of (±)-Hyphodermin A and its sibling, (±)-Hyphodermin D. acs.orgacs.orgnih.gov These syntheses were significant as the construction of the aromatic lactol (3-hydroxyphthalide) core, a key feature of the hyphodermins, had seen limited success in the synthesis of other complex natural products. acs.orgacs.org The work on this compound and D originated from commercially available 4,4-dimethylcyclohexan-1,3-dione, demonstrating a practical starting point for a multi-step synthesis. acs.org

Formal Synthesis Approaches to (±)-Hyphodermin A

The successful formal synthesis of racemic this compound was a multi-step process that required careful strategic planning to assemble the molecule's intricate tricyclic framework and install its specific functional groups with the correct regiochemistry and stereochemistry. The reported route accomplished the synthesis in 12 steps. acs.orgnih.gov

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. For (±)-Hyphodermin A, the analysis identified a key tricyclic enone (referred to as enone 6 in the literature) as a crucial intermediate. acs.orgnih.gov The strategy hinged on accessing this enone and then performing a series of transformations to install the final functionalities.

The key disconnections in the retrosynthetic plan for this compound are:

Epoxidation: The final epoxide ring was envisioned to be installed on the α,β-unsaturated ketone of the tricyclic enone intermediate. acs.orgnih.gov

Lactol Formation: The hemiacetal (or lactol) functional group was planned to arise from the selective reduction of a precursor anhydride (B1165640) or lactone. acs.orgnih.gov

Tricyclic Core Construction: The central tricyclic skeleton itself was disconnected to a simpler aromatic diester (diester 11 ), which could be constructed from a commercially available starting material. acs.orgnih.gov

This analysis led to a convergent strategy where the complex core would be built first, followed by late-stage functional group manipulations to yield the final product. A key intermediate identified through this process was lactol 15 , which serves as a common precursor to both this compound and Hyphodermin D. acs.orgnih.gov

Strategic Assembly of the Tricyclic Carbon Skeleton

The construction of the core tricyclic structure of this compound was a critical phase of the synthesis. The strategy employed for creating the key intermediate, enone 6 , began with diester 11 . acs.orgnih.gov

The assembly sequence involved two main steps:

α-Bromination and Elimination: This sequence was used to introduce a key double bond into the ring system.

Anhydride Formation: The dicarboxylic acid functionality was then cyclized to form a cyclic anhydride, which is a key part of the tricyclic core of enone 6 . acs.orgnih.gov

This efficient method rapidly established the necessary carbon framework, paving the way for the subsequent, more delicate chemical transformations required to complete the synthesis.

Regioselective Transformations in Lactone Chemistry

With the tricyclic enone skeleton in hand, the next challenge was the selective manipulation of the lactone functionality. A pivotal step in the synthesis of both this compound and D was the regioselective reduction of the lactone group within enone 6 . acs.orgnih.gov

Comparative Analysis with Syntheses of Other Hyphodermins

The synthetic strategies for this compound become clearer when compared with the approaches taken for other members of the family, particularly Hyphodermin D and Hyphodermin B.

| Feature | Synthesis of (±)-Hyphodermin A | Synthesis of (±)-Hyphodermin D | Synthesis of (±)-Hyphodermin B |

| Total Steps | 12 steps acs.orgnih.gov | 11 steps acs.orgnih.gov | 6 steps (from diketone 5) acs.org |

| Key Intermediate | Lactol 15 acs.orgnih.gov | Lactol 15 acs.orgnih.gov | Anhydride 3 acs.orgnih.gov |

| Core Construction | α-bromination-elimination followed by anhydride formation acs.orgnih.gov | α-bromination-elimination followed by anhydride formation acs.orgnih.gov | Diels-Alder reaction followed by dehydrogenation and anhydride formation acs.orgnih.gov |

| Key Reaction | Stereoselective epoxidation of an enone acs.orgnih.gov | Two-step conversion from lactol 15 acs.orgnih.gov | Highly regioselective reduction of an anhydride acs.orgnih.gov |

| Overall Yield | Not explicitly stated, but part of an "efficient" synthesis | Not explicitly stated, but part of an "efficient" synthesis | 15% overall yield acs.orgnih.gov |

Hyphodermin B: In contrast, the synthesis of Hyphodermin B employs a different core-building strategy. Instead of the α-bromination-elimination sequence, it utilizes a powerful Diels-Alder reaction to construct the tricyclic skeleton from a novel vinyl enone. acs.orgnih.govacs.org The subsequent key step is an exceptionally regioselective reduction of a different anhydride intermediate (anhydride 3 ) using LiAlH(t-BuO)₃. acs.orgnih.gov Computational studies confirmed that the γ-carbonyl group on this anhydride made the adjacent anhydride carbonyl the most electrophilic site, explaining the observed high selectivity (99% yield for the reduction step). acs.org This distinct approach to the core structure highlights the different synthetic challenges posed by the subtle structural variations within the hyphodermin family.

Challenges and Innovations in this compound Synthetic Pathways

The total synthesis of this compound, a naphtho[1,2-c]furan-3,9-dione derivative, and its related compounds presents a number of significant chemical challenges that have spurred innovative strategic solutions. researchgate.net The complexity of natural product synthesis requires meticulous planning and creative problem-solving to navigate issues of stereochemistry, regioselectivity, and functional group compatibility. ijarsct.co.inresearchgate.net

A primary challenge in the synthesis of related hyphodermin compounds has been the efficient construction of the core tricyclic carbon skeleton. In a notable innovation, a formal synthesis of (±)-Hyphodermin B utilized a Diels-Alder reaction to rapidly assemble the core structure from a novel vinyl enone. acs.org This was followed by dehydrogenation and anhydride formation, demonstrating an effective strategy for building complex molecular architectures from simpler precursors. ijarsct.co.inacs.org

Another significant hurdle lies in achieving regioselective transformations on intermediates possessing multiple reactive sites. During the total synthesis of (±)-Hyphodermin A and D, chemists faced the task of selectively reducing a lactone in the presence of an enone. acs.orgresearchgate.net The innovative solution was the use of Lithium tri-tert-butoxyaluminum hydride (LiAlH(t-BuO)₃), which accomplished the regioselective reduction of the lactone group in enone 6 to furnish lactol 15 . acs.orgresearchgate.net Similarly, the selective reduction of anhydride 3 was a key step in a formal synthesis of (±)-Hyphodermin B. acs.org

Furthermore, the synthesis pathways have revealed unexpected reactivity, which presents both a challenge and an opportunity for discovery. For instance, an anhydride intermediate bearing a γ-carbonyl group displayed unanticipated electrophilicity, with the anhydride carbonyl closest to the γ-ketone proving to be the most reactive site, a finding later supported by theoretical calculations. acs.org This intermediate also underwent an unexpected rearrangement to a novel lactone when exposed to a base. acs.org

These examples underscore how the challenges inherent in synthesizing this compound and its congeners have driven the development and application of innovative and selective chemical methodologies. scripps.edu

Interactive Data Table: Challenges and Innovations in Hyphodermin Synthesis

| Challenge | Innovative Strategy/Solution | Relevant Compound(s) |

| Core Structure Assembly | Rapid construction of the tricyclic skeleton via a Diels-Alder reaction. acs.org | (±)-Hyphodermin B |

| Regioselective Reduction | Use of LiAlH(t-BuO)₃ to selectively reduce a lactone or anhydride. acs.orgacs.org | Enone 6 , Anhydride 3 |

| Unexpected Reactivity | Characterization and strategic use of an unexpected rearrangement of an anhydride to a lactone. acs.org | Anhydride 3 |

| Functional Group Compatibility | Epoxidation of an enone in the presence of a sensitive THP lactol. acs.org | (±)-Hyphodermin A |

| Synthetic Efficiency | Development of a synthetic route for (±)-Hyphodermin D that avoids complex protecting group manipulations. acs.org | (±)-Hyphodermin D |

Biosynthetic Investigations of Hyphodermin a

Fungal Metabolic Pathways for Naphtho[1,2-c]furan-3,9-dione Derivatives

The biosynthesis of naphtho[1,2-c]furan-3,9-dione derivatives like Hyphodermin A is believed to originate from the polyketide pathway. clockss.orgresearchgate.net Fungi are known to produce a vast array of secondary metabolites through the action of polyketide synthases (PKSs). nih.govsciepublish.com These large, multifunctional enzymes construct complex carbon skeletons by the iterative condensation of simple acyl-CoA precursors, most commonly acetyl-CoA and malonyl-CoA. nih.govactascientific.com

Fungal PKSs are classified into different types, with iterative Type I PKSs being responsible for the synthesis of a wide variety of fungal polyketides. nih.gov These enzymes contain a series of catalytic domains that select the starter and extender units, control the degree of reduction of the growing polyketide chain, and determine its final length. nih.govactascientific.com For aromatic polyketides, non-reducing PKSs (NR-PKSs) are typically involved, which generate a highly reactive poly-β-keto chain that undergoes a series of cyclization and aromatization reactions to form mono- or polycyclic compounds. nih.gov

While the specific PKS responsible for this compound has not yet been identified, it is hypothesized that a Type I PKS in Hyphoderma radula synthesizes a polyketide precursor. This precursor would then undergo a series of post-PKS modifications, including cyclizations and redox reactions, to yield the characteristic naphtho[1,2-c]furan-3,9-dione core. The biosynthesis of other fungal naphthoquinones and furan-containing compounds provides a framework for understanding this process. clockss.orgleibniz-hki.de

Enzymatic Steps in Natural Product Biosynthesis

The formation of the final complex structure of this compound from a linear polyketide chain involves a series of precise enzymatic transformations. These "tailoring" enzymes are crucial for the chemical diversity of fungal natural products. d-nb.info

In the biosynthesis of many complex polyketides, oxygenases are responsible for introducing oxygen atoms that can act as nucleophiles, leading to ring closures. d-nb.info For instance, the formation of furan (B31954) rings in other fungal metabolites has been shown to occur via oxidative cyclization of a linear precursor. d-nb.infobeilstein-journals.org This process often involves the activation of C-H bonds, followed by cyclization and dehydration or other rearrangements. The study of related naphthoquinone compounds has also highlighted the importance of oxidative cyclization in their formation. clockss.orgnih.govcornell.edu

While the exact enzymatic sequence for this compound biosynthesis remains to be experimentally verified, a plausible pathway can be hypothesized based on known fungal biosynthetic logic. researchgate.net

Polyketide Chain Assembly: A Type I PKS in Hyphoderma radula would first assemble a specific polyketide chain from acetyl-CoA and malonyl-CoA units. The programming of this PKS would determine the length and initial folding of the chain.

Naphthalene (B1677914) Core Formation: The polyketide chain would likely undergo intramolecular aldol (B89426) condensations and subsequent aromatization reactions to form the naphthalene core structure. This is a common strategy in the biosynthesis of aromatic polyketides. nih.gov

Furan Ring Formation: The formation of the furan ring is a key step. Based on biosynthetic pathways of other furan-containing fungal metabolites, this is likely achieved through oxidative cyclization. d-nb.infobeilstein-journals.org A cytochrome P450 monooxygenase could catalyze the hydroxylation of a side chain on the naphthalene core. This newly introduced hydroxyl group could then attack an adjacent double bond or an epoxide, leading to the formation of the furan ring. The biosynthesis of the furan ring in the fungal metabolite (+)-aureothin involves a P450 oxidase that catalyzes two consecutive C-H activations, leading to oxidative cyclization. d-nb.infobeilstein-journals.org

Final Tailoring Steps: Subsequent enzymatic modifications, such as additional hydroxylations or other redox steps, would then lead to the final structure of this compound.

This proposed pathway highlights the coordinated action of a PKS and a suite of tailoring enzymes, particularly oxidoreductases, to generate the complex architecture of this compound.

Genomic and Proteomic Approaches to Elucidate Biosynthetic Gene Clusters

Modern -omics technologies provide powerful tools for the discovery and characterization of natural product biosynthetic pathways. rsc.org The genes encoding the enzymes for a specific secondary metabolite are typically organized in biosynthetic gene clusters (BGCs) on the fungal chromosome. actascientific.com

Genomic Approaches: Genome mining is a primary strategy to identify putative BGCs. leibniz-hki.de By sequencing the genome of Hyphoderma radula, it would be possible to search for genes encoding PKSs, oxidoreductases, and other tailoring enzymes that are clustered together. dergipark.org.tr Bioinformatic tools like antiSMASH can predict BGCs and provide initial hypotheses about the type of molecule they produce. frontiersin.org Once a candidate BGC for this compound is identified, its role can be confirmed through genetic manipulation, such as gene knockout or heterologous expression of the entire cluster in a suitable host organism. leibniz-hki.de

Proteomic Approaches: Proteomics can complement genomic data by identifying the enzymes that are actively expressed under conditions where this compound is produced. By comparing the proteome of Hyphoderma radula under producing and non-producing conditions, researchers can identify the proteins that are upregulated, which are likely to be the biosynthetic enzymes. This approach can help to confirm the involvement of the enzymes predicted by genome mining and can also reveal regulatory proteins involved in the pathway.

Although no specific genomic or proteomic studies on this compound biosynthesis have been published to date, these approaches hold the key to fully elucidating the intricate enzymatic machinery responsible for its formation in Hyphoderma radula.

Structure Activity Relationship Sar Studies of Hyphodermin a Derivatives

Methodological Framework for SAR Investigations

The methodological framework for conducting SAR investigations on Hyphodermin A derivatives involves a combination of synthetic chemistry to create a library of related compounds and biological assays to evaluate their activity. This iterative process allows researchers to correlate specific structural modifications with changes in biological effect.

Design and Synthesis of Structurally Related Analogs

The design and synthesis of structurally related analogs of this compound are foundational to SAR studies. Researchers systematically modify the core structure of this compound to explore the impact of different functional groups and structural arrangements on biological activity.

One approach involves the condensation of the fungal metabolite this compound, a naphtho[1,2-c]furan-3,9-dione derivative, with various anilines in methanol (B129727) to create a series of tetrahydrobenzo[cd]indole derivatives. nips.ac.jp This method has been used to synthesize analogs with diverse substituents. nips.ac.jp For instance, a series of ten analogs (3a–3j) were synthesized using this approach. nips.ac.jp Another strategy focuses on creating derivatives by substituting different groups at various positions on the core structure. For example, phenyl and benzyl (B1604629) substituted 2-oxo-hexahydro and tetrahydrobenzo[cd]indole carboxylic acids have been synthesized. nih.gov The synthesis of these analogs allows for a systematic exploration of how different chemical moieties affect the compound's interaction with its biological target. nips.ac.jpacs.org

Experimental Biological Activity Assays for SAR

Experimental biological activity assays are essential for evaluating the efficacy of the synthesized this compound analogs and establishing a quantitative basis for SAR. nih.govwikipedia.org These assays are designed to measure the specific biological response elicited by each compound.

A common target for this compound derivatives is glycogen (B147801) phosphorylase (GP), an enzyme involved in glucose metabolism. nips.ac.jpnih.gov Assays are conducted to determine the inhibitory activity of the analogs against GP. nips.ac.jpnih.gov For example, the half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by half, are determined. nih.gov In one study, four phenyl and benzyl substituted 2-oxo-hexahydro and tetrahydrobenzo[cd]indole carboxylic acids were identified as novel inhibitors of glycogen phosphorylase a (GPa) with estimated IC50 values in the range of 0.8-1.3 mM. nih.gov Another study determined the inhibition constants (Ki) for a series of tetrahydrobenzo[cd]indole derivatives against human liver GPa, with the most potent compound exhibiting a Ki value of 7.9 ± 0.7 μΜ. nips.ac.jp These assays provide the quantitative data necessary to correlate structural modifications with changes in inhibitory potency. nips.ac.jpnih.gov Other types of assays, such as plaque reduction microneutralization (PRMNT) assays, can be used to screen for antiviral activity. biorxiv.org

Computational Approaches in SAR Analysis

Computational methods are increasingly integral to SAR analysis, offering powerful tools to predict and rationalize the biological activities of this compound derivatives. nih.gov These approaches complement experimental work by providing insights into the molecular interactions that govern activity. irjmets.commdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. mdpi.comjournaltocs.ac.uknih.gov This method is instrumental in understanding the interactions between this compound derivatives and their biological targets at a molecular level. researchgate.net

In the context of this compound derivatives targeting glycogen phosphorylase (GP), molecular docking simulations have been employed to elucidate the binding interactions within the enzyme's active site. nih.gov For example, X-ray crystallography studies of rabbit muscle GPb in complex with a potent tetrahydrobenzo[cd]indole derivative revealed that the inhibitor binds at a subsite within the indole (B1671886) binding site of GP, a previously unobserved binding location for ligands. nips.ac.jp Docking studies can also help to understand the binding modes of different analogs, such as those with varying substituents, and rationalize their observed inhibitory activities. mdpi.com The results of these simulations, including binding energies and specific interactions with amino acid residues, are crucial for guiding the design of new analogs with improved potency. frontiersin.orgajchem-a.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. mdpi.comwikipedia.org This approach is used to predict the activity of new, unsynthesized compounds and to identify the key molecular descriptors that influence biological potency. mdpi.com

For this compound derivatives, QSAR models can be developed to correlate various physicochemical and structural properties with their inhibitory activity against targets like glycogen phosphorylase. nih.gov While specific QSAR studies on this compound itself are not detailed in the provided search results, the principles of QSAR are widely applied in medicinal chemistry. mdpi.comdovepress.comrsc.orgnih.gov The process involves calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of analogs with known biological activities. dovepress.comnih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that can predict the activity of other compounds based on their descriptors. nih.gov The quality of a QSAR model is assessed through various validation metrics, such as the coefficient of determination (R²) and the root mean squared error (RMSE). nih.gov A reliable QSAR model can guide the design of new derivatives with enhanced biological activity. mdpi.comresearchgate.net

Identification of Pharmacophore Features Essential for Activity

A pharmacophore is an abstract representation of the key steric and electronic features of a molecule that are necessary for its biological activity. wikipedia.orgmdpi.comfiveable.me Identifying the pharmacophore of this compound derivatives is crucial for understanding the essential molecular interactions with their biological target and for designing novel compounds with similar or improved activity. dovepress.com

The pharmacophore for this compound derivatives that inhibit glycogen phosphorylase (GP) has been investigated through a combination of experimental and computational methods. Key features often include hydrophobic regions, aromatic rings, and hydrogen bond donors and acceptors. wikipedia.org For a series of tetrahydrobenzo[cd]indole derivatives, the presence of specific substituents was found to be critical for activity. nips.ac.jp For instance, compounds with hydrophobic bromo and trifluoromethyl groups showed moderate inhibition, while a compound with a hydroxy group exhibited the most potent activity. nips.ac.jp This suggests that both hydrophobic interactions and hydrogen bonding are important for binding to GP. nips.ac.jp Molecular modeling studies can further refine the pharmacophore by identifying the specific spatial arrangement of these features that leads to optimal interaction with the enzyme's active site. nih.gov The identification of these essential pharmacophoric features provides a blueprint for designing new and structurally diverse ligands that can effectively inhibit GP. mdpi.com

Molecular Mechanisms of Action of Hyphodermin a

Target Identification and Validation Methodologies

The process of identifying and validating the molecular targets of a bioactive compound is a critical step in understanding its mechanism of action and potential therapeutic applications. This typically involves a combination of computational and experimental approaches to pinpoint the specific biomolecules with which the compound interacts.

Glycogen (B147801) Phosphorylase as a Confirmed Molecular Target

Hyphodermin A has been identified as an inhibitor of Glycogen Phosphorylase (GP), a key enzyme in the regulation of glycogen metabolism. rsu.ac.th GP catalyzes the rate-limiting step in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate, thereby playing a crucial role in maintaining glucose homeostasis. wikipedia.orgrcsb.org The inhibition of hepatic GP is a therapeutic strategy for managing type 2 diabetes, as it can help to lower blood glucose levels by preventing the release of glucose from the liver's glycogen stores. wikipedia.orgmdpi.com

The major isozymes of glycogen phosphorylase are found in the muscle, liver, and brain. wikipedia.org For the treatment of type 2 diabetes, the liver isoform (lGP) is the primary target. mdpi.com The identification of GP as a molecular target for this compound positions this compound within a class of molecules investigated for their potential antidiabetic properties.

Affinity-Based Proteomics for Target Deconvolution

Affinity-based proteomics is a powerful set of techniques used for the deconvolution of a small molecule's protein targets from a complex biological sample. nih.govnih.gov This approach typically utilizes a "bait" molecule, often a modified version of the compound of interest, to capture its interacting proteins. These captured proteins are then identified using mass spectrometry. nih.gov

Common methods in affinity-based proteomics include the use of probes that can be immobilized on a solid support to enrich target proteins from cell or tissue lysates. mdpi.com While this methodology is a standard approach for target identification in drug discovery, specific studies detailing the application of affinity-based proteomics to comprehensively identify the targets of this compound are not extensively documented in the reviewed literature.

Allosteric Modulation and Binding Site Characterization

Allosteric modulators are compounds that bind to a site on a protein that is distinct from the active site (orthosteric site). nih.gov This binding event induces a conformational change in the protein, which in turn alters its activity. nih.gov Allosteric inhibition of enzymes like glycogen phosphorylase is a key area of interest in drug discovery.

Binding Mode Analysis via Molecular Docking and Crystallography

Molecular docking studies have been employed to investigate the binding of this compound and its derivatives to human liver glycogen phosphorylase (HLGP). rsu.ac.th These computational simulations predict the preferred binding orientation of a ligand to its target protein and estimate the binding affinity.

A study involving molecular docking of five new this compound derivatives showed that these compounds could bind to all three known allosteric sites of GP: the AMP site, the purine (B94841) site, and the indole (B1671886) site. rsu.ac.th The results indicated that all the tested derivatives exhibited the highest binding affinity for the indole site. rsu.ac.th The binding energy values for some of these derivatives were found to be lower (indicating stronger binding) than that of a known inhibitor, CP 403,700, at the same site. rsu.ac.th

The parent compound, this compound, was found to have a smaller molecular size that was not optimally suited for the binding pocket, resulting in a lower binding energy compared to its derivatives. rsu.ac.th The higher binding affinity of the derivatives was attributed to their aromatic structures, which can form favorable hydrophobic interactions with the amino acid residues within the indole binding site. rsu.ac.th

| Compound | Purine Site | AMP Site | Indole Site |

|---|---|---|---|

| This compound | -7.54 | -6.67 | -7.08 |

| Derivative 14 | -9.32 | -8.85 | -9.33 |

| Derivative 15 | -9.52 | -10.97 | -11.37 |

| Derivative 16 | -10.91 | -11.05 | -11.72 |

| Derivative 17 | -10.85 | -11.12 | -11.65 |

| Derivative 18 | -10.79 | -11.21 | -11.58 |

While molecular docking provides valuable insights into the potential binding modes, X-ray crystallography of the protein-ligand complex is required to determine the precise three-dimensional structure of the interaction. nih.gov Currently, specific crystallographic data for this compound bound to glycogen phosphorylase is not available in the reviewed literature.

Glucose-Dependent Inhibition Mechanisms

The activity of glycogen phosphorylase can be influenced by the presence of glucose. Some inhibitors exhibit synergistic effects with glucose, meaning their inhibitory potency is enhanced in the presence of glucose. researchgate.net This can be a desirable property for antidiabetic agents, as it may reduce the risk of hypoglycemia. mdpi.com

For instance, studies on other glycogen phosphorylase inhibitors have shown that their effects can be either potentiated or antagonized by glucose, depending on the inhibitor and the specific isoform of the enzyme. researchgate.net While this phenomenon has been characterized for other GP inhibitors, specific research detailing a glucose-dependent inhibition mechanism for this compound was not identified in the reviewed sources.

Broader Biological Pathways Affected by this compound (e.g., Glycogen Metabolism)

By inhibiting glycogen phosphorylase, this compound directly impacts the pathway of glycogen metabolism. nih.gov Glycogenolysis, the breakdown of glycogen, is a critical process for releasing glucose into the bloodstream, particularly during periods of fasting. youtube.com The inhibition of this pathway by a compound like this compound leads to a decrease in hepatic glucose output. nih.gov

The regulation of glycogen metabolism is a complex process involving a balance between glycogen synthesis (glycogenesis) and glycogenolysis. nih.gov The key enzymes in these pathways, glycogen synthase and glycogen phosphorylase, are reciprocally regulated. nih.gov Generally, conditions that favor glycogen synthesis lead to the inactivation of glycogen phosphorylase, and vice versa. nih.gov

Preclinical Pharmacological Investigations of Hyphodermin a

Enzyme Inhibition Assays: Glycogen (B147801) Phosphorylase Inhibition Studies

Hyphodermin A, a naphtho[1,2-c]furan-3,9-dione derivative, serves as a starting material for the synthesis of various analogs, particularly tetrahydrobenzo[cd]indole derivatives. nips.ac.jpresearchgate.net These compounds have been the focus of enzyme inhibition assays to determine their potency against glycogen phosphorylase (GP), a critical enzyme in the glycogenolysis pathway and a therapeutic target for managing type 2 diabetes. nips.ac.jpresearchgate.netresearchgate.net GP catalyzes the breakdown of glycogen into glucose-1-phosphate. beilstein-journals.orgnih.gov The enzyme exists in two main forms, the active GPa and the inactive GPb, and has several isoforms, including those found in the liver, muscle, and brain. nih.gov

A series of tetrahydrobenzo[cd]indole derivatives were synthesized through the condensation of this compound with various anilines. nips.ac.jpresearchgate.net Subsequent testing of these analogs revealed their inhibitory activity against glycogen phosphorylase.

Notably, analogs with hydrophobic substitutions, such as bromo and trifluoromethyl groups, displayed moderate inhibition. nips.ac.jpresearchgate.net For instance, compounds designated 3e (with a bromo group) and 3i (with a trifluoromethyl group) showed Ki values in the range of 32.3–57.4 μM. nips.ac.jpresearchgate.net The most potent activity in this series was observed in an analog featuring a hydroxy group (3g ), which exhibited a Ki value of 7.9 ± 0.7 μM against human liver GPa. researchgate.net X-ray crystallography studies showed that this inhibitor binds to a subsite within the indole (B1671886) binding site of the enzyme. researchgate.net

In a separate study, four different phenyl and benzyl (B1604629) substituted 2-oxo-hexahydro and tetrahydrobenzo[cd]indole carboxylic acids were identified as novel inhibitors of glycogen phosphorylase a (GPa), with estimated IC50 values between 0.8 and 1.3 mM. nih.gov

Table 1: Inhibitory Potency of Selected this compound Analogs Against Glycogen Phosphorylase

Selectivity is a critical factor for a therapeutic enzyme inhibitor, defining its ability to interact with the intended target over other related proteins. biomol.com Generally, a 10- to 100-fold greater potency for the target enzyme compared to other family members in biochemical assays is a marker of a selective inhibitor. biomol.com For glycogen phosphorylase inhibitors, selectivity is important to minimize off-target effects.

While this compound derivatives have been identified as glycogen phosphorylase inhibitors, detailed studies profiling their specificity against a panel of related enzymes, such as other phosphorylases or enzymes involved in glucose metabolism, are not extensively documented in the available research. Such profiling is crucial, as even selective inhibitors may interact with other proteins at higher concentrations. biomol.com The high homology in the binding sites of some enzyme families, like cytochrome P450s, can lead to non-selective inhibition. mdpi.com Comprehensive selectivity studies would be necessary to fully characterize the therapeutic potential of this compound analogs and ensure their action is confined to glycogen phosphorylase.

Cellular Assays for Biological Activity

Following biochemical assays, the next step in preclinical investigation is often the use of cellular models to confirm that a compound's activity translates to a more complex biological environment.

Glycogenolysis is the process of breaking down glycogen to glucose, which occurs in liver and muscle cells. nih.govclinisciences.com In liver cells, this process releases glucose into the bloodstream to meet the body's demands. clinisciences.com Cellular models, such as primary hepatocytes or hepatocyte-Kupffer cell co-cultures, can be stimulated with hormones like glucagon (B607659) to induce glycogenolysis, providing a system to test the efficacy of inhibitors. d-nb.info

While derivatives of this compound have shown promise in enzyme inhibition assays, studies detailing their direct impact on glycogenolysis in cellular models are not present in the currently available literature. Confirmation of their ability to penetrate cells and inhibit glycogen breakdown in a cellular context would be a critical step in their preclinical development.

In vitro Evaluation of Potential Pharmacological Efficacy (excluding clinical data)

Beyond enzyme inhibition, the potential of a compound as a drug candidate is assessed through a variety of in vitro pharmacological evaluations. These tests predict a molecule's likely behavior in a biological system.

For a set of 25 Hyphodermin derivatives, key physicochemical properties were assessed computationally. nih.gov These properties are crucial for a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The evaluation included:

Lipophilicity

Permeability

Solubility

Polar surface area

The analysis concluded that these derivatives generally adhered to the "rule-of-five," a guideline used to predict if a compound has drug-like properties and is likely to be orally bioavailable. nih.gov The calculated physicochemical values for the Hyphodermin derivatives were reported to be within generally desired limits for potential drug candidates. nih.gov Such in vitro and in silico pharmacological assessments are vital for identifying which compounds have the most promising characteristics to advance toward further preclinical testing. nih.gov

Table of Compound Names Mentioned

Research on Analogous and Derivatized Hyphodermin Compounds

Naturally Occurring Hyphodermin Analogs (e.g., Hyphodermins B, C, D, E-H)

The fungus Basidioradulum radula (previously known as Hyphoderma radula) is a rich source of Hyphodermin A-related metabolites. kopri.re.krswu.ac.th Initial studies led to the isolation and characterization of a series of analogs, designated Hyphodermins A–H. kopri.re.kr Further investigation of the culture medium of B. radula has yielded even more diversity, with the discovery of eight new naphtho[1,2-c]furan derivatives, named Hyphodermins I through O. kopri.re.krresearchgate.net

Some of these natural analogs have demonstrated notable biological activity. For instance, in a study on human prostate cancer cells (DU-145), Hyphodermin N and the previously known Hyphodermin C were found to inhibit cell viability with IC₅₀ values of 7.54 µM and 5.04 µM, respectively. kopri.re.krresearchgate.netnih.gov These compounds were shown to induce apoptosis, evidenced by the upregulation of proteins in the caspase pathways and the observation of chromatin condensation, without affecting the proliferation of normal splenocytes. kopri.re.krresearchgate.net

Table 1: Selected Naturally Occurring Hyphodermin Analogs and Their Activities

Synthetic Derivatives and Their Biological Evaluation

The this compound scaffold has served as a template for the creation of new synthetic compounds, primarily aimed at exploring their potential as enzyme inhibitors.

A significant synthetic effort involved the condensation of this compound, a naphtho[1,2-c]furan-3,9-dione derivative, with various anilines in methanol (B129727). researchgate.netresearchgate.net This approach led to the creation of a series of ten novel tetrahydrobenzo[cd]indole derivatives (designated 3a–3j). researchgate.netresearchgate.net This reaction provides a straightforward method for accessing a new class of molecules based on the hyphodermin core.

The synthetic derivatives of this compound have been primarily evaluated for their ability to inhibit glycogen (B147801) phosphorylase (GP), an enzyme that is a therapeutic target for type 2 diabetes. researchgate.netpsu.edu The series of ten tetrahydrobenzo[cd]indole derivatives were all tested as GP inhibitors. researchgate.net

Structure-activity relationship (SAR) studies revealed clear trends:

Compound 3g , which incorporates a hydroxy group, was the most potent inhibitor against human liver GPa, with a Kᵢ value of 7.9 ± 0.7 μΜ. researchgate.net

In contrast, compounds bearing hydrophobic groups, such as 3e (bromo substituent) and 3i (trifluoromethyl substituent), showed more moderate inhibition, with Kᵢ values in the range of 32.3–57.4 μΜ. researchgate.net

An X-ray crystallography study of the complex formed between rabbit muscle GPb and compound 3g revealed that the inhibitor binds at a new subsite within the indole (B1671886) binding site of the enzyme, a location not previously observed to bind ligands. researchgate.net In another study, 25 different Hyphodermin derivatives were computationally assessed for their physicochemical properties and subsequently tested against Glycogen Phosphorylase a (GPa). nih.govscispace.com This screening identified four phenyl and benzyl (B1604629) substituted 2-oxo-hexahydro and tetrahydrobenzo[cd]indole carboxylic acids as novel GPa inhibitors, although with modest potency (estimated IC₅₀ values of 0.8-1.3 mM). nih.govscispace.com

Table 2: Biological Evaluation of Synthetic Hyphodermin Derivatives as Glycogen Phosphorylase Inhibitors

Exploration of Chemical Space Around the Hyphodermin Scaffold

The exploration of the chemical space around a known active scaffold like hyphodermin is a key strategy in modern drug discovery to identify novel molecules with improved properties. rsc.orgmit.edu This process involves computationally generating and evaluating a vast number of virtual compounds that are structurally related to the parent molecule. acs.org

For the hyphodermin scaffold, this exploration would involve several computational approaches:

Automated Functionalization : Tools like ChemSpaX can be used to automate the post-functionalization of the core hyphodermin structure. rsc.org This involves systematically adding a wide variety of substituents to different positions on the scaffold to generate a large library of virtual derivatives. rsc.org

Similarity Searching : Once a virtual library is generated, computational tools can rapidly screen these trillions of compounds. emolecules.com Techniques based on 2D fingerprints or 3D shape and electrostatic similarity can identify derivatives that retain the key pharmacophoric features of the parent compound while possessing novel structural elements. deepmedchem.com

Machine Learning and Predictive Modeling : By training machine learning models on existing data of hyphodermin analogs and their biological activities, it is possible to predict the properties of new, un-synthesized derivatives. mit.eduacs.org This allows researchers to prioritize the synthesis of compounds that are most likely to have the desired activity, making the discovery process more efficient. mit.edu

This in silico exploration allows researchers to navigate the vast chemical space around the hyphodermin core, identifying promising new areas for synthetic efforts and potentially leading to the discovery of derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties. mit.eduemolecules.com

Future Research Directions and Translational Perspectives

Advanced Mechanistic Elucidation of Hyphodermin A Action

This compound and its derivatives have been identified as inhibitors of glycogen (B147801) phosphorylase (GP), an enzyme crucial for glycogen metabolism. medscape.comacs.orguq.edu.aucdnsciencepub.com This inhibition is the basis for its potential as an antidiabetic agent. kopri.re.kr Future research must move towards a more precise understanding of this inhibitory mechanism. Initial velocity studies and kinetic analyses have been fundamental in characterizing the action of GP inhibitors. cdnsciencepub.com Advanced studies should focus on high-resolution X-ray crystallography of this compound in complex with glycogen phosphorylase a (GPa) to reveal the exact binding mode and key molecular interactions. Understanding these structural details is critical for explaining the inhibitory potency and for guiding the rational design of more effective analogs. researchgate.net Furthermore, exploring its effects on other related protein kinases or transporters could uncover secondary mechanisms or off-target effects, providing a more complete picture of its biological activity. europa.eu

Discovery of Novel Hyphodermin Analogs with Enhanced Specificity

The development of novel analogs based on the this compound scaffold is a promising strategy for improving potency and specificity. Research has already demonstrated that modifications to the Hyphodermin structure can significantly impact its inhibitory activity against glycogen phosphorylase.

In one study, a series of ten analogs were synthesized by reacting this compound with various anilines. researchgate.net The inhibitory activities of these derivatives against human liver glycogen phosphorylase a (hlGPa) were evaluated, revealing important structure-activity relationships. For instance, analogs with hydrophobic groups like bromo and trifluoromethyl showed moderate inhibition, while an analog featuring a hydroxy group demonstrated the most potent activity. researchgate.net These findings highlight the sensitivity of the target enzyme to substitutions on the Hyphodermin framework.

Table 1: Inhibitory Activity of Selected this compound Analogs against human liver GPa researchgate.net

| Compound | Substituent Group | Inhibitory Constant (Ki) in μM |

| 3e | 4-Bromophenyl | 57.4 |

| 3i | 4-(Trifluoromethyl)phenyl | 32.3 |

| 3g | 4-Hydroxyphenyl | 7.9 ± 0.7 |

Future efforts should focus on creating a broader library of derivatives, exploring a wider range of chemical modifications to optimize binding affinity and selectivity for GPa over other enzymes, thereby minimizing potential side effects.

Application of Advanced Computational Techniques in Hyphodermin Research (e.g., AI/ML in SAR)

Computational chemistry has already played a role in Hyphodermin research, with ab initio studies being used to help confirm and revise the structures of related compounds like Hyphodermin C and D. acs.orgnih.gov The next frontier is the systematic application of more advanced computational tools, including artificial intelligence (AI) and machine learning (ML), to accelerate the drug discovery process.

AI and ML algorithms are particularly well-suited for analyzing complex structure-activity relationships (SAR) within large datasets of chemical compounds. cas.orgfrontiersin.org For Hyphodermin research, these technologies can be leveraged in several ways:

Predictive QSAR Modeling: By training ML models on existing data from Hyphodermin analogs and their measured biological activities, researchers can create robust quantitative structure-activity relationship (QSAR) models. researchgate.netmdpi.com These models can then predict the potency of new, unsynthesized derivatives, allowing chemists to prioritize the most promising candidates and reduce unnecessary synthesis. cas.org

Virtual Screening: AI can be used to screen vast virtual libraries of compounds to identify novel scaffolds that mimic the essential binding features of this compound but possess different core structures, potentially leading to new intellectual property and improved drug-like properties.

Interpretable AI (XAI): Modern XAI methods can generate "heatmaps" on molecular structures, highlighting which atoms and functional groups the model identifies as being most important for activity. researchgate.net This provides actionable insights for medicinal chemists, guiding the next cycle of analog design. researchgate.net

The integration of AI/ML promises to make the search for superior Hyphodermin-based inhibitors more efficient and data-driven. frontiersin.org

Sustainability and Scalability of Natural Product Sourcing and Synthesis

A critical consideration for the translational potential of this compound is the ability to produce it in a sustainable and scalable manner. Currently, there are two primary avenues for its production: extraction from its natural source and total chemical synthesis.

Natural Product Sourcing: this compound is a secondary metabolite produced by the fungus Basidioradulum radula (syn. Hyphoderma radula). kopri.re.krnih.gov While fermentation is a common method for producing natural products, relying solely on fungal culture presents challenges for large-scale production. These can include slow growth rates, low and variable yields, and complex downstream processing to isolate the pure compound. Optimizing fermentation conditions and exploring genetic engineering of the fungus could improve yields but requires significant research and development.

Achieving a commercially viable and sustainable supply chain is essential and will likely require innovations in both synthetic chemistry and biotechnology. wwf-scp.org

Q & A

Q. How is Hyphodermin A structurally characterized, and what analytical techniques are essential for validation?

this compound’s structural elucidation requires a combination of spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) for determining carbon-hydrogen frameworks and stereochemistry.

- High-Resolution Mass Spectrometry (HR-MS) to confirm molecular formula and isotopic patterns.

- X-ray Crystallography (if crystalline) for absolute configuration validation.

Cross-referencing data with published databases (e.g., SciFinder, PubChem) ensures consistency .

Q. What are the primary natural sources of this compound, and how are extraction protocols optimized?

this compound is predominantly isolated from fungal species in the genus Hyphoderma. Extraction involves:

Q. What in vitro assays are most effective for preliminary bioactivity screening of this compound?

- Cytotoxicity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative strains .

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2, α-glucosidase) with positive controls .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s mechanism of action in complex biological systems?

- Omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify target pathways .

- Gene knockout models : CRISPR-Cas9 editing in cell lines to validate protein targets .

- Molecular docking : Use AutoDock Vina to predict binding affinities with putative targets (e.g., kinases) .

Ensure replication (n ≥ 3) and include sham controls to reduce bias .

Q. How should contradictory pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?

- Meta-analysis : Aggregate data from PubMed and Web of Science, applying random-effects models to account for heterogeneity .

- Experimental standardization : Adopt NIH preclinical guidelines for cell culture conditions, passage numbers, and assay endpoints .

- Dose-response reevaluation : Use nonlinear regression (GraphPad Prism) to confirm potency thresholds .

Q. What strategies are recommended for studying this compound’s synergistic effects with other bioactive compounds?

- Combinatorial screening : Checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .

- Transcriptomic profiling : RNA-seq to identify co-treatment-induced pathway crosstalk .

- In vivo validation : Murine models with co-administration (e.g., this compound + doxorubicin) to assess tumor reduction vs. toxicity .

Methodological Guidance

Q. How can researchers ensure robust statistical analysis in this compound studies?

What frameworks are critical for formulating hypothesis-driven research questions on this compound?

- PICO (Population, Intervention, Comparison, Outcome):

- FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

Data Reporting and Collaboration

Q. How should researchers address variability in this compound’s bioavailability across experimental models?

Q. What are best practices for integrating this compound findings into a broader scientific context?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.